molecular formula C22H20N4O4 B2884513 1-(3,5-Dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione CAS No. 1251576-04-1

1-(3,5-Dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione

Cat. No. B2884513
CAS RN: 1251576-04-1
M. Wt: 404.426
InChI Key: NUGHBURHZKFFHA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis and structural analysis of highly substituted pyrazole ligands, including those with complex molecular structures similar to the specified chemical compound. Studies such as those by Budzisz, Małecka, and Nawrot (2004) have explored the formation of tricyclic derivatives from reactions involving N-methylhydrazine, leading to the creation of complex pyrazoles. These compounds have been used as ligands in the formation of complexes with platinum(II) and palladium(II) metal ions, showcasing their potential in creating novel metal-organic frameworks or catalytic agents (Budzisz, Małecka, & Nawrot, 2004).

Tautomerism and Crystallography

Investigations into the tautomerism of curcuminoid NH-pyrazoles have provided insights into the complex hydrogen bonding patterns and structural dynamics of pyrazole derivatives. Studies like those by Cornago et al. (2009) have determined the structures of NH-pyrazoles through X-ray crystallography, shedding light on their potential for forming stable crystal structures useful in the development of novel materials or as a basis for further chemical modifications (Cornago et al., 2009).

Antibacterial Activity

The synthesis and evaluation of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles for antibacterial activity highlight the medicinal chemistry applications of similar compounds. Research conducted by Aghekyan et al. (2020) focuses on the creation and testing of disubstituted hydrazides and their cyclization to form oxadiazoles, assessing their effectiveness against bacterial strains. This research underscores the potential use of these compounds in developing new antibacterial agents (Aghekyan et al., 2020).

Antidepressant Activities

The exploration of pyrazoline derivatives for their antidepressant activities exemplifies the potential therapeutic applications of similar chemical structures. Research by Palaska et al. (2001) synthesized and evaluated a series of diphenyl-2-pyrazoline derivatives, indicating their utility in developing new antidepressant medications. Such studies reveal the complex bioactivity of these compounds and their potential impact on neuropsychiatric disorder treatments (Palaska, Aytemir, Uzbay, & Erol, 2001).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-14-10-15(2)12-17(11-14)26-9-8-25(21(27)22(26)28)13-19-23-20(24-30-19)16-4-6-18(29-3)7-5-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGHBURHZKFFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione

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